2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
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Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is an organic compound that features a quinazoline core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the borylation of a quinazoline derivative. One common method is the palladium-catalyzed borylation reaction, where a quinazoline precursor is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and aryl halides in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and organic synthesis. The quinazoline core may interact with specific molecular targets, influencing biological pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The presence of the boronic ester group enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H19BN2O2 |
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Molecular Weight |
270.14 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C15H19BN2O2/c1-10-17-9-11-8-12(6-7-13(11)18-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3 |
InChI Key |
GWEJNTOADDFFGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)C |
Origin of Product |
United States |
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